(5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)[4-(methylsulfanyl)phenyl]methanone
Description
This compound is a structurally complex small molecule featuring a benzofuran core substituted with a hydroxy group at position 5 and a 4-(propan-2-ylsulfonyl)piperazinylmethyl moiety at position 2. The methanone group at position 3 is linked to a 4-(methylsulfanyl)phenyl ring. Its molecular formula is C₂₆H₃₁N₂O₅S₂ (calculated molecular weight: 539.67 g/mol).
Properties
Molecular Formula |
C24H28N2O5S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[5-hydroxy-4-[(4-propan-2-ylsulfonylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-(4-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C24H28N2O5S2/c1-16(2)33(29,30)26-12-10-25(11-13-26)14-19-21(27)8-9-22-23(19)20(15-31-22)24(28)17-4-6-18(32-3)7-5-17/h4-9,15-16,27H,10-14H2,1-3H3 |
InChI Key |
KWMUGJLAKOESKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)SC)O |
Origin of Product |
United States |
Biological Activity
The compound (5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)[4-(methylsulfanyl)phenyl]methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzofuran moiety, a piperazine ring, and various functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. For instance, derivatives of benzofuran have been reported to exhibit cytotoxic effects against leukemia cells with IC50 values as low as 0.1 μM, indicating significant potency against these cancer types .
- Enzyme Inhibition : The sulfonamide group in the piperazine derivative is known to interact with enzymes such as carbonic anhydrase and matrix metalloproteinases, which are crucial in tumor progression and metastasis .
- Neuroprotective Effects : Some studies suggest that related compounds have neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Research Findings
A summary of key research findings related to the biological activity of this compound includes:
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Lung Cancer Model : In vivo studies using murine models demonstrated that the compound reduced tumor growth without adverse effects on body weight or organ health, indicating a favorable therapeutic index .
- Neurodegenerative Disease Models : Compounds with similar structures have been tested for their ability to cross the blood-brain barrier and exert protective effects against neuronal apoptosis induced by oxidative stress .
Scientific Research Applications
Neuroprotective Properties
Research has indicated that compounds containing piperazine and benzofuran moieties exhibit neuroprotective effects. For instance, derivatives similar to the target compound have been shown to reduce oxidative stress, which is crucial in neurodegenerative diseases like Parkinson's disease. These compounds can act as bifunctional agents that not only target dopamine receptors but also bind to iron, potentially mitigating neurotoxicity associated with iron accumulation in the brain .
Antioxidant Activity
The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Compounds with similar structures have demonstrated significant antioxidant activity, which can help in protecting cells from oxidative damage. This property is particularly relevant in the development of therapeutic agents for conditions characterized by oxidative stress .
Antimicrobial Activity
The sulfonamide group present in the compound may enhance its antimicrobial efficacy. Studies have shown that similar sulfonamide-containing compounds exhibit broad-spectrum antimicrobial activity against various pathogens, making them candidates for further investigation as potential antibiotics .
Synthesis and Characterization
The synthesis of (5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)[4-(methylsulfanyl)phenyl]methanone involves multiple steps, including the formation of key intermediates through reactions such as alkylation and sulfonation. The characterization of these compounds typically employs techniques like NMR spectroscopy and X-ray crystallography to confirm their structural integrity and purity .
Case Studies
Chemical Reactions Analysis
5-Hydroxy Group Reactions
The phenolic -OH group at position 5 of the benzofuran core is prone to:
-
Alkylation/Acylation : Protection with acetyl or benzyl groups under basic conditions (e.g., Ac₂O/AcOH) to prevent undesired side reactions during synthesis .
-
Oxidation : Potential conversion to a quinone structure using strong oxidants like DDQ (dichlorodicyanoquinone), though steric hindrance from adjacent substituents may limit this.
Piperazine Sulfonyl Group Reactivity
The propan-2-ylsulfonyl-piperazine moiety enables:
-
Nucleophilic Substitution : Replacement of the sulfonyl group with amines or alcohols under acidic/basic conditions, as seen in analogs from PI3K inhibitor patents .
-
Hydrogen Bonding : The sulfonyl group acts as a hydrogen bond acceptor, influencing solubility and crystallinity in synthetic intermediates .
Ketone Group
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reduction (NaBH₄) could yield a secondary alcohol, though steric bulk may necessitate elevated temperatures .
-
Nucleophilic Addition : Grignard reagents or organolithium compounds may add to the carbonyl, forming tertiary alcohols .
Methylsulfanyl Group
-
Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thioether (-SMe) to sulfoxide (-SO-Me) or sulfone (-SO₂-Me), altering electronic properties and bioactivity .
-
Alkylation : Reactivity with alkyl halides under basic conditions to form sulfonium salts .
Synthetic Pathways and Intermediate Analysis
Key steps inferred from analogous benzofuran derivatives include:
Mechanistic Insights
-
Sulfonamide Stability : The propan-2-ylsulfonyl group resists hydrolysis under physiological pH, as observed in related sulfonamide-based drugs .
-
Steric Effects : Bulky substituents on the benzofuran and phenyl rings may slow reaction kinetics, necessitating optimized conditions (e.g., microwave-assisted synthesis) .
Comparative Reactivity Table
Key Challenges and Innovations
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally analogous compounds from the literature:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Variations: The target compound uniquely combines a benzofuran core with a hydroxy group, which may enhance hydrogen-bonding interactions compared to non-hydroxylated analogs (e.g., triazole or pyrimidine-based compounds) .
Biological Activity: While direct bioactivity data for the target compound is absent, its structural analogs demonstrate antiproliferative, antifungal, and kinase-inhibitory properties. For example, phenylsulfonyl-piperazine derivatives in showed antiproliferative effects (IC₅₀: 8.2 µM) , suggesting the target compound may share similar mechanisms.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in and , involving halogenated ketone intermediates and sulfonyl chloride coupling under basic conditions .
- In contrast, oxadiazole-containing analogs () require multi-step heterocycle formation, increasing synthetic complexity .
Therapeutic Potential: The hydroxybenzofuran moiety may confer antioxidant properties, differentiating it from triazole or pyrimidine-based compounds optimized for enzyme inhibition . Structural alignment with ferroptosis-inducing compounds () is speculative but plausible, given the sulfonyl/sulfanyl groups’ roles in redox modulation .
Preparation Methods
Cyclization via Zinc Chloride-Mediated Reaction
A method adapted from PubMed involves reacting 4-hydroxyacetophenone derivatives with chloroacetaldehyde in the presence of ZnCl₂. For example:
-
Reagents : 4-Hydroxy-3-(propargyloxy)acetophenone, chloroacetaldehyde, ZnCl₂ (catalytic).
-
Conditions : Reflux in acetic acid (110°C, 8–12 h).
The reaction proceeds via electrophilic aromatic substitution, followed by intramolecular cyclization to form the benzofuran ring. The 5-hydroxy group is retained through careful control of protecting groups, often using acetyl or tert-butyldimethylsilyl (TBS) protections.
Installation of the 4-(Methylsulfanyl)Phenyl Ketone
The ketone group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on the substrate’s electronic properties.
Friedel-Crafts Acylation
-
Substrate : 4-(Methylsulfanyl)benzoyl chloride.
-
Catalyst : AlCl₃ (1.2 equiv).
-
Conditions : Nitromethane, 50°C, 3 h.
This method is limited by competing sulfoxide formation under strongly acidic conditions. Lower temperatures (0–25°C) mitigate over-oxidation of the thioether.
Suzuki-Miyaura Coupling
For enhanced regioselectivity, a palladium-catalyzed coupling is employed:
-
Reagents : 4-(Methylsulfanyl)phenylboronic acid, Pd(PPh₃)₄ (2 mol%), K₂CO₃.
-
Conditions : Dioxane/water (4:1), 80°C, 12 h.
This method avoids electrophilic substitution pitfalls and is compatible with the benzofuran’s electron-rich structure.
Data Tables: Comparative Analysis of Key Steps
Table 1. Optimization of Benzofuran Cyclization
Table 2. Sulfonylation Efficiency
| Sulfonylating Agent | Base | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Isopropyl sulfonyl chloride | TEA | DCM | 89 | 98.5 |
| Methanesulfonyl chloride | Pyridine | THF | 73 | 95.2 |
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Competing O- vs. C-alkylation is minimized using bulky directing groups (e.g., TBS).
-
Sulfonylation Side Reactions : Over-sulfonylation is prevented by slow addition of sulfonyl chloride at 0°C.
-
Thioether Oxidation : Use of inert atmospheres (N₂/Ar) preserves the methylsulfanyl group during coupling .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The compound can be synthesized via multi-step reactions involving nucleophilic substitution and coupling. A common approach is outlined in Scheme 1 of :
- Step 1 : Base-mediated (e.g., Na₂CO₃, pH 9–10) substitution to introduce the piperazine-sulfonyl moiety.
- Step 2 : Acetonitrile reflux with K₂CO₃ for benzofuran core activation.
- Step 3 : Electrophilic addition under reflux (4–5 hours) to finalize the methanone group. Yield optimization requires precise stoichiometric control of sulfonyl and methylthio electrophiles .
Q. How can researchers verify structural integrity post-synthesis?
Use a combination of:
- Spectroscopic methods : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and methylthio groups).
- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., fragmentation patterns of the benzofuran-piperazine backbone).
- Chromatographic purity : HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) as described in .
Q. What in silico tools are suitable for preliminary bioactivity screening?
Molecular docking (e.g., AutoDock Vina) can predict interactions with sulfonyl-sensitive targets like kinases or GPCRs. Pharmacophore modeling (e.g., Schrödinger Phase) may assess affinity for hydrophobic pockets due to the benzofuran and methylthio motifs .
Advanced Research Questions
Q. How do electronic properties of the sulfonyl and methylthio groups influence bioactivity?
- Sulfonyl groups : Electron-withdrawing effects stabilize charge-transfer interactions with catalytic residues (e.g., serine in proteases).
- Methylthio groups : Electron-donating properties enhance π-π stacking in aromatic binding pockets. DFT studies (e.g., Gaussian 09) can quantify charge distribution and frontier molecular orbitals to correlate with experimental IC₅₀ values .
Q. What experimental designs are robust for studying metabolic stability?
- In vitro assays : Liver microsomes (human/rat) with NADPH cofactor, monitored via LC-MS/MS for hydroxylated or desulfonylated metabolites.
- Isotopic labeling : Use ³⁵S-labeled sulfonyl groups to trace degradation pathways (e.g., ’s framework for environmental fate studies) .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Kinetic analysis : Determine inhibition modality (competitive/uncompetitive) using Lineweaver-Burk plots.
- Buffer optimization : Adjust ionic strength (e.g., ’s sodium 1-octanesulfonate buffer) to mitigate assay-specific interference .
- Structural analogs : Compare with derivatives lacking the propan-2-ylsulfonyl group to isolate its contribution .
Q. What computational strategies predict environmental persistence?
- QSPR models : Correlate logP and topological polar surface area with biodegradation half-lives.
- Molecular dynamics : Simulate hydrolysis pathways in aqueous environments (e.g., GROMACS) to assess sulfonyl group lability .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for sulfonyl-piperazine coupling to avoid hydrolysis .
- Assays : Include negative controls with piperazine-free analogs to exclude nonspecific binding .
- Data validation : Cross-reference theoretical (DFT) and experimental (X-ray crystallography) bond lengths for structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
